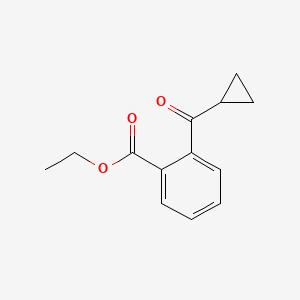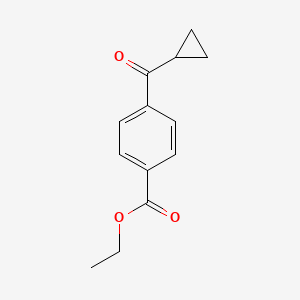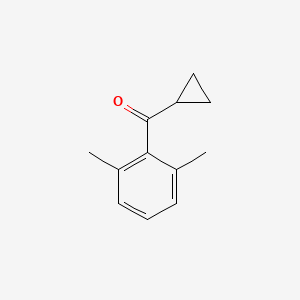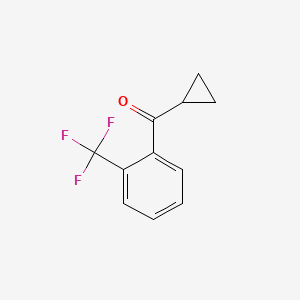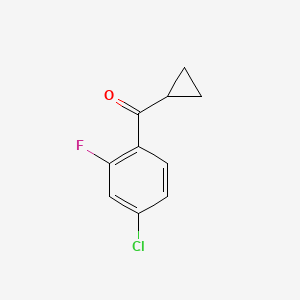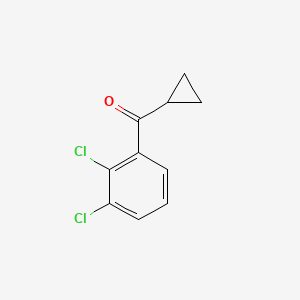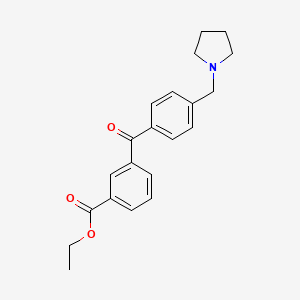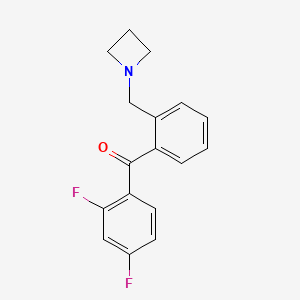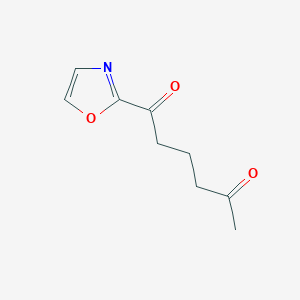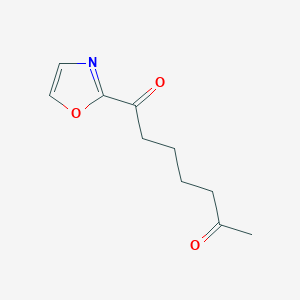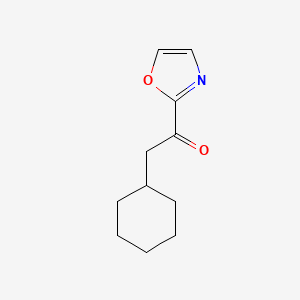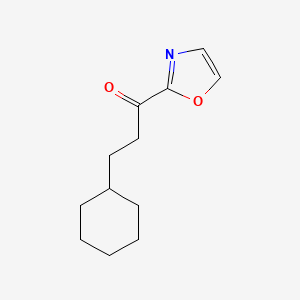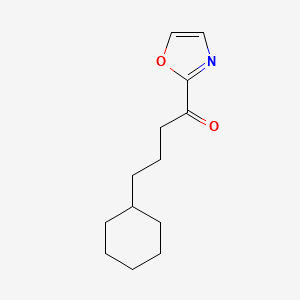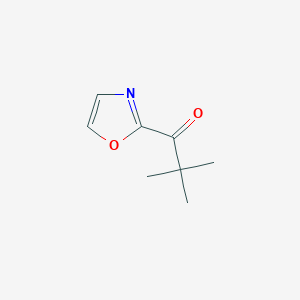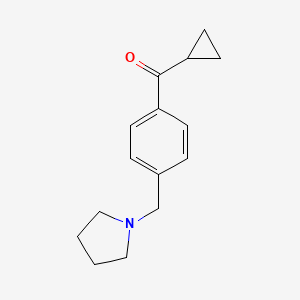
Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H19NO . It has an average mass of 229.318 Da and a monoisotopic mass of 229.146667 Da .
Synthesis Analysis
The synthesis of cyclopropyl compounds presents significant challenges for synthetic chemists . Cyclopropyl phenyl ketone, a related compound, has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It was also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction .Aplicaciones Científicas De Investigación
Formation of Nickeladihydropyran in Cycloaddition Reactions
Cyclopropyl phenyl ketone has been found to undergo oxidative addition to Ni(PCy3) to form a nickeladihydropyran, which is crucial for Ni(0)-catalyzed cycloaddition reactions. This process is significant for synthesizing cyclopentane compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006).
Synthesis of Dihydropyrroles and Pyrroles
Cyclopropyl ketones have been used as precursors in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This involves cyclopropanation reactions of alkenes by diazo compounds or phenyliodonium ylides, catalyzed by Rh(II) carboxylates (Wurz & Charette, 2005).
Transformation of Ortho-Disubstituted Phenyl and Cyclopropyl Ketones
Ortho-disubstituted phenyl and cyclopropyl ketones have been identified as vital structural motifs in the iridium-catalyzed hydrogen borrowing process. This process is pivotal for forming α-branched ketones with higher alcohols, expanding the scope of hydrogen borrowing catalysis (Frost et al., 2015).
Reduction of Cyclopropyl Ketones
Studies on the reduction of cyclopropyl ketones by 1,4-dihydropyridines reveal insights into the reaction mechanisms and the stability of the cyclopropane moiety during these processes (Meuer et al., 1984).
Synthesis of 2-Phenyl Pyridine Derivatives
Cyclopropyl ketones have been employed in synthesizing 2-phenyl pyridines through a cyclization process using palladium acetate as a catalyst. This method offers a mild, operationally simple approach with short reaction times (Ghodse & Telvekar, 2017).
Formation of Pyrrolo[3,4-c]pyridine Derivatives
Tetracyanocyclopropyl ketones, which can be derived from cyclopropyl ketones, have been used as precursors for heterocyclic systems, facilitating the transformation of the furan ring into pyrrole and further annelation of the pyridine ring (Kayukov et al., 2010).
Propiedades
IUPAC Name |
cyclopropyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(14-7-8-14)13-5-3-12(4-6-13)11-16-9-1-2-10-16/h3-6,14H,1-2,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDAMARAVUUARY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642773 |
Source


|
| Record name | Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898776-97-1 |
Source


|
| Record name | Cyclopropyl[4-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

